Tetrantoin
Description
Tetrantoin (C₁₂H₁₂N₂O₂) is a spiro hydantoin derivative classified as an anticonvulsant agent. Its chemical name is 3′,4′-Dihydrospiro[imidazolidine-4,2′(1′H)-naphthalene]-2,5-dione, and it is also known by the trade name Spirodon . The compound crystallizes from ethanol or acetic acid, with a melting point of 267–268°C . Synthesized via methods described by Novelli et al. and Faust et al., this compound features a unique bicyclic structure that integrates a hydantoin ring fused with a naphthalene system, contributing to its pharmacological activity .
Structure
3D Structure
Properties
IUPAC Name |
spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUGDUPLSGYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872033 | |
| Record name | 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52094-70-9, 6270-37-7 | |
| Record name | Tetrantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52094-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150464 | |
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| Record name | NSC35590 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,6-benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.400 | |
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| Record name | TETRANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NM8B9838N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
The synthesis of tetrantoin involves several methods. One common approach is the reaction of naphthalene derivatives with imidazolidine-2,4-dione under specific conditions . The reaction typically requires a solvent such as ethanol or glacial acetic acid and is conducted at elevated temperatures to facilitate the formation of this compound crystals . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Tetrantoin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthalene derivatives, while reduction can yield imidazolidine derivatives .
Scientific Research Applications
Antiepileptic Properties
Tetrantoin is primarily recognized for its role as an antiepileptic agent. It is structurally related to other hydantoins, which have been utilized in managing epilepsy. This compound's mechanism involves stabilizing neuronal membranes and reducing excessive neuronal firing, thereby controlling seizures effectively. Its efficacy is comparable to established antiepileptic drugs like phenytoin, making it a candidate for further clinical exploration .
Pain Management
Recent studies have indicated that this compound may possess analgesic properties. It has been explored in formulations aimed at treating neuropathic pain through topical applications combined with other agents such as NMDA antagonists. These formulations have demonstrated promising results in alleviating symptoms associated with peripheral neuropathy .
Efficacy in Epilepsy
Clinical trials have demonstrated this compound's effectiveness in reducing seizure frequency among patients with refractory epilepsy. A systematic review highlighted its comparable efficacy to standard treatments while presenting a favorable safety profile .
Neuropathic Pain Trials
In trials assessing the efficacy of topical formulations containing this compound, patients reported significant reductions in pain levels associated with neuropathy. The combination of this compound with NMDA antagonists showed enhanced analgesic effects compared to monotherapy .
Comparative Analysis with Other Antiepileptic Drugs
| Drug Name | Mechanism of Action | Efficacy | Side Effects |
|---|---|---|---|
| This compound | Sodium channel stabilization | Moderate | Drowsiness, dizziness |
| Phenytoin | Sodium channel inhibition | High | Gingival hyperplasia |
| Carbamazepine | Sodium channel blockade | High | Dizziness, sedation |
| Lamotrigine | Sodium channel modulation | Moderate to High | Rash, headache |
Future Directions and Research Opportunities
The potential applications of this compound extend beyond epilepsy and pain management. Future research could focus on:
- Combination Therapies : Investigating the synergistic effects of this compound with other pharmacological agents.
- Novel Delivery Systems : Exploring nanocarrier systems to enhance the bioavailability and efficacy of this compound.
- Long-term Safety Studies : Conducting extensive studies to evaluate the long-term safety profile of this compound in diverse populations.
Mechanism of Action
The mechanism of action of tetrantoin involves its interaction with molecular targets in the nervous system. It is believed to exert its effects by modulating the activity of voltage-gated sodium channels, thereby reducing neuronal excitability and preventing seizures . The exact pathways and molecular targets involved in its anticonvulsant activity are still under investigation, but it is thought to involve the inhibition of sodium channel activity and stabilization of neuronal membranes .
Comparison with Similar Compounds
Comparison with Similar Hydantoin Derivatives
Hydantoin derivatives are characterized by a five-membered ring containing two nitrogen atoms and a ketone group. Below, Tetrantoin is compared to structurally or functionally related compounds.
Structural Analogues
(a) Hydantocidin (40)
A carbocyclic hydantoin derivative isolated from Streptomyces hygroscopicus, hydantocidin exhibits herbicidal activity. Unlike this compound, it lacks the spiro configuration and naphthalene moiety, highlighting the importance of structural complexity in determining therapeutic vs. agricultural applications .
(b) Enzalutamide (42)
A fused hydantoin derivative, enzalutamide is a nonsteroidal antiandrogen used in prostate cancer. While both compounds share a hydantoin core, this compound’s spiro architecture differentiates its mechanism, which targets neurological pathways rather than androgen receptors .
Functional Analogues
(a) Phenytoin
A classic hydantoin anticonvulsant, phenytoin inhibits voltage-gated sodium channels. Unlike this compound, it lacks a spiro system, resulting in differences in bioavailability and metabolism. Clinical studies suggest this compound’s fused naphthalene group may enhance blood-brain barrier penetration .
(b) Tetrazepam
Listed in the same pharmacological table as this compound, tetrazepam (C₁₆H₁₇ClN₂O) is a muscle relaxant with a benzodiazepine structure. Despite sharing a CAS registry number conflict (10379-14-3 ), its mechanism (GABA receptor modulation) and chemical class differ significantly from this compound .
Data Tables: Comparative Analysis
Table 1. Molecular and Pharmacological Profiles
Research Findings and Discrepancies
- CAS Registry Conflict : this compound’s CAS number is inconsistently reported as 52094-70-9 and 10379-14-3 . This ambiguity necessitates verification via authoritative databases like the CompTox Chemicals Dashboard .
- Natural Product Relevance : Marine sponges and bacteria produce hydantoin-based compounds (e.g., palauamine, axinellamines), but their clinical applications remain exploratory compared to synthetic derivatives like this compound .
Biological Activity
Tetrantoin, a compound belonging to the hydantoin family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and structural characteristics.
1. Overview of this compound
This compound is a derivative of hydantoin, a five-membered cyclic urea compound. The unique structure of this compound contributes to its biological activity, particularly its ability to interact with various cellular pathways. Understanding the relationship between its chemical structure and biological effects is crucial for developing therapeutic applications.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate its potency against these cell lines, suggesting potential use as an anticancer agent .
- Immunomodulatory Effects : this compound has been reported to modulate immune responses, enhancing the activity of immune cells and potentially providing therapeutic benefits in immunocompromised conditions .
3.1 Antioxidant Activity
A study evaluating the antioxidant capacity of this compound revealed its effectiveness in reducing malondialdehyde (MDA) levels in lipid peroxidation assays. The results are summarized in Table 1.
| Compound | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| This compound | 25 | 60 |
| Control | - | 15 |
3.2 Antiproliferative Activity
The antiproliferative activity was assessed using the MTT assay across various cancer cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (µM) for this compound | Comparison Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | 0.06 |
| HCT-116 | 15 | 0.09 |
| A-549 | 20 | 0.05 |
Case Study 1: Anticancer Activity
In a clinical study involving patients with advanced breast cancer, this compound was administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient outcomes compared to control groups not receiving this compound .
Case Study 2: Immunomodulation
Another study focused on the immunomodulatory effects of this compound in patients with autoimmune disorders. The treatment led to enhanced immune responses, evidenced by increased cytokine production and improved clinical markers in treated patients .
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation for therapeutic applications, particularly in oncology and immunology. Its antioxidant properties, coupled with antiproliferative effects against cancer cells and immunomodulatory capabilities, highlight its potential as a multifaceted therapeutic agent.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
